molecular formula C9H6BrN5 B1403358 4-(4H-1,2,4-Triazol-4-ylamino)-2-bromobenzonitrile CAS No. 1260389-62-5

4-(4H-1,2,4-Triazol-4-ylamino)-2-bromobenzonitrile

Cat. No.: B1403358
CAS No.: 1260389-62-5
M. Wt: 264.08 g/mol
InChI Key: BVXCYDXALBMRMV-UHFFFAOYSA-N
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Description

4-(4H-1,2,4-Triazol-4-ylamino)-2-bromobenzonitrile is a chemical compound that features a triazole ring, a bromine atom, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4H-1,2,4-Triazol-4-ylamino)-2-bromobenzonitrile typically involves the reaction of 4-amino-2-bromobenzonitrile with 4H-1,2,4-triazole. The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(4H-1,2,4-Triazol-4-ylamino)-2-bromobenzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The triazole ring can participate in redox reactions, leading to the formation of different oxidation states.

    Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide (NaN3), thiourea, and alkoxides. These reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in these reactions.

Major Products Formed

    Substitution Reactions: Products include azido derivatives, thioethers, and alkoxy derivatives.

    Oxidation and Reduction Reactions: Products vary depending on the specific redox conditions applied.

    Coupling Reactions: Products are typically more complex organic molecules with extended conjugation or functional groups.

Scientific Research Applications

4-(4H-1,2,4-Triazol-4-ylamino)-2-bromobenzonitrile has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an anticancer, antifungal, or antibacterial agent due to the bioactivity of the triazole ring.

    Materials Science: The compound is used in the synthesis of coordination polymers and metal-organic frameworks (MOFs) with applications in gas storage, catalysis, and sensing.

    Coordination Chemistry: It serves as a ligand in the formation of coordination complexes with various metals, which can exhibit interesting magnetic, electronic, or luminescent properties.

Mechanism of Action

The mechanism of action of 4-(4H-1,2,4-Triazol-4-ylamino)-2-bromobenzonitrile depends on its specific application:

    Biological Activity: The triazole ring can interact with biological targets such as enzymes or receptors, inhibiting their function or altering their activity. The bromine atom and nitrile group may also contribute to the binding affinity and specificity.

    Coordination Chemistry: As a ligand, the compound can coordinate to metal centers through the nitrogen atoms of the triazole ring and the nitrile group, forming stable complexes with unique properties.

Comparison with Similar Compounds

Similar Compounds

    4-(4H-1,2,4-Triazol-4-ylamino)-2-chlorobenzonitrile: Similar structure but with a chlorine atom instead of bromine.

    4-(4H-1,2,4-Triazol-4-ylamino)-2-fluorobenzonitrile: Similar structure but with a fluorine atom instead of bromine.

    4-(4H-1,2,4-Triazol-4-ylamino)-2-iodobenzonitrile: Similar structure but with an iodine atom instead of bromine.

Uniqueness

4-(4H-1,2,4-Triazol-4-ylamino)-2-bromobenzonitrile is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as bromination or serve as a leaving group in substitution reactions. The combination of the triazole ring and the benzonitrile group also provides a versatile scaffold for further functionalization and derivatization.

Properties

IUPAC Name

2-bromo-4-(1,2,4-triazol-4-ylamino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN5/c10-9-3-8(2-1-7(9)4-11)14-15-5-12-13-6-15/h1-3,5-6,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXCYDXALBMRMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NN2C=NN=C2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4H-1,2,4-triazol-4-amine (4.204 g, 50.0 mmol) in DMSO (50 mL) was added KOtBu (5.51 g, 50.0 mmol). The mixture was stirred for 0.5 hours at room temperature before 4-fluoro-2-bromobenzonitrile (5.00 g, 25.0 mmol) was added and stirring was continued for 1 hour. The mixture was poured into crushed ice and neutralized with 2M KHSO4 solution. The precipitate was filtered off and recrystallised from MeOH to give CAB05094 (4.82 g, 73%) as a light yellow crystalline solid. Mp. 234-236° C.; 1H NMR (400 MHz, DMSO-d6) δ 6.66 (dd, J=8.6, 2.4 Hz, 1H), 6.79 (d, J=2.4 Hz, 1H), 7.78 (d, J=8.6 Hz, 1H), 8.86 (s, 2H), 10.45 (s, 1H); 13C NMR (100.6 MHz, DMSO-d6) δ 105.0, 111.5, 115.4, 117.8, 126.0, 136.2, 143.9, 151.8; LRMS (APCI−): m/z 261.8 (100%, [C9H579BrN5]−), 263.8 (90%, [C9H581BrN5]−); HRMS (ES+) calcd for C9H779BrN5 [M+H]+: 263.9879. found 263.9870;
Quantity
4.204 g
Type
reactant
Reaction Step One
Name
Quantity
5.51 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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